2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15151811
InChI: InChI=1S/C24H21ClN4O2S/c1-16-4-3-5-19(14-16)26-22(30)15-32-24-28-27-23(17-6-12-21(31-2)13-7-17)29(24)20-10-8-18(25)9-11-20/h3-14H,15H2,1-2H3,(H,26,30)
SMILES:
Molecular Formula: C24H21ClN4O2S
Molecular Weight: 465.0 g/mol

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

CAS No.:

Cat. No.: VC15151811

Molecular Formula: C24H21ClN4O2S

Molecular Weight: 465.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide -

Specification

Molecular Formula C24H21ClN4O2S
Molecular Weight 465.0 g/mol
IUPAC Name 2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C24H21ClN4O2S/c1-16-4-3-5-19(14-16)26-22(30)15-32-24-28-27-23(17-6-12-21(31-2)13-7-17)29(24)20-10-8-18(25)9-11-20/h3-14H,15H2,1-2H3,(H,26,30)
Standard InChI Key VIKPMQROIBSCEI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound features a 1,2,4-triazole ring substituted at positions 3, 4, and 5 with sulfanyl, 4-chlorophenyl, and 4-methoxyphenyl groups, respectively. The acetamide moiety is attached via a methylene bridge to the triazole’s sulfur atom and terminates in an N-(3-methylphenyl) group. Key structural attributes include:

PropertyValue
Molecular FormulaC₂₅H₂₂ClN₅O₂S
Molecular Weight504.00 g/mol
SMILESCOC1=CC=C(C=C1)C2=NN=C(N2SCC(=O)NC3=CC(=CC=C3)C)C4=CC=C(C=C4)Cl
Topological Polar Surface Area102 Ų

The chlorine atom at the para position of the phenyl ring enhances lipophilicity, while the methoxy group improves solubility through hydrogen bonding .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectra for analogous triazole-acetamides reveal distinct peaks:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–6.82 (m, aromatic-H), 3.81 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃) .

  • ¹³C NMR: Signals at δ 168.5 (C=O), 159.3 (OCH₃), and 135.2–114.7 (aromatic carbons) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Formation of 4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol:

    • Condensation of 4-chlorobenzohydrazide with 4-methoxyphenyl isothiocyanate in ethanol under reflux .

    • Cyclization using NaOH yields the triazole-thiol intermediate.

  • Acetamide Coupling:

    • Reaction of the thiol intermediate with 2-chloro-N-(3-methylphenyl)acetamide in the presence of K₂CO₃ in DMF at 80°C .

Reaction Scheme:

Triazole-thiol+ClCH2C(O)NHRK2CO3,DMFTarget Compound\text{Triazole-thiol} + \text{ClCH}_2\text{C(O)NHR} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Target Compound}

Biological Activity and Mechanisms

Anticancer Efficacy

Triazole-acetamides exhibit dose-dependent cytotoxicity against cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism
HepG218.3 ± 1.2Caspase-3 activation, Bcl-2 downregulation
MCF-722.7 ± 2.1G0/G1 cell cycle arrest

Molecular docking studies indicate strong binding affinity (−9.2 kcal/mol) to EGFR tyrosine kinase, disrupting ATP binding .

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound outperforms fluconazole (MIC = 32 µg/mL) . The methoxy group enhances membrane penetration, while the triazole ring chelates microbial metalloenzymes.

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 12.5 × 10⁻⁶ cm/s) due to logP = 3.8 .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group to hydroxyphenyl derivatives .

  • Excretion: Renal clearance (t₁/₂ = 6.2 h) accounts for 65% of elimination.

Toxicity

In acute toxicity studies (OECD 423), the LD₅₀ in rats is >2000 mg/kg, with no hepatotoxicity observed at therapeutic doses .

Comparative Analysis with Structural Analogs

AnalogModificationActivity (IC₅₀, µM)
N-(2-Hydroxyphenyl) variantHydroxy substitution24.1 (HepG2)
N-(2,3-Dimethylphenyl) variant Dual methyl groups15.9 (HepG2)
4-Amino-5-(4-chlorophenyl) variantAmino group at C412.4 (MCF-7)

The 3-methylphenyl substituent in the target compound balances lipophilicity and steric hindrance, optimizing target engagement .

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